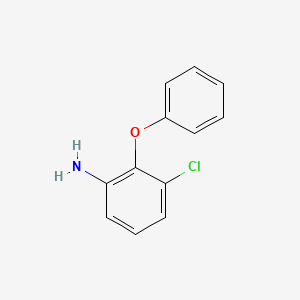

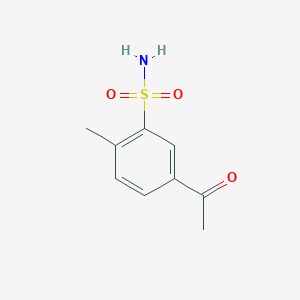

3-(Benzyloxy)isoxazole-5-carboxylic acid

Overview

Description

3-(Benzyloxy)isoxazole-5-carboxylic acid, also known as 3-BOC-isoxazole-5-carboxylic acid, is an important organic compound used in the synthesis of a variety of biologically active molecules. It is a versatile building block for the synthesis of heterocyclic compounds and has been used in the synthesis of a wide range of compounds with diverse biological activities. 3-BOC-isoxazole-5-carboxylic acid is a valuable intermediate for the synthesis of various heterocyclic compounds due to its high reactivity and its ability to be used as a precursor for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Synthesis and Rearrangement in Organic Chemistry

3-(Benzyloxy)isoxazole-5-carboxylic acid plays a role in the synthesis and rearrangement of various compounds. For example, isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were obtained through reactions involving similar compounds, demonstrating the versatility of isoxazole derivatives in chemical synthesis (Andrianov et al., 1991).

Applications in Esterification Processes

Isoxazole derivatives, closely related to this compound, have been used as efficient reagents for the esterification of primary and secondary benzylic alcohols and phenols. This demonstrates their utility in selective chemical reactions, particularly under Mitsunobu conditions (Iranpoor et al., 2010).

Role in the Synthesis of Derivatives

The compound has also been involved in the synthesis of isoxazole-4-carboxylic acid derivatives. This process, involving the isomerization of isoxazole compounds, highlights the compound's role in producing structurally diverse molecules, which are significant in various chemical syntheses (Serebryannikova et al., 2019).

Heterocyclic Compounds in Pharmacology

This compound is related to heterocyclic compounds that are crucial in pharmacology. They are used as starting reagents and intermediates in the synthesis of drugs, herbicides, and agrochemicals. This underlines the compound's potential relevance in the development of bio-pharmacologically active substances (Vitale & Scilimati, 2013).

Safety and Hazards

While specific safety and hazard information for “3-(Benzyloxy)isoxazole-5-carboxylic acid” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)